Regioisomeric Identity and Pharmacophore Geometry
The 6-azaspiro[2.6]nonan-7-one isomer (CID 69937873) positions the ketone at position 7, directly adjacent to the endocyclic nitrogen, forming a canonical caprolactam (cyclic amide) substructure with SMILES C1CC2(CC2)CCNC1=O. In contrast, the regioisomer 6-azaspiro[2.6]nonan-5-one (CID 117273400) bears the ketone at position 5, yielding SMILES C1CC2(CC2)CC(=O)NC1—a connectivity that places the carbonyl one bond further from the nitrogen [1]. Although PubChem-computed XLogP3-AA (0.9) and topological polar surface area (29.1 Ų) are numerically identical for both isomers, the 7-one's lactam N–C=O geometry enables amide resonance stabilization and a distinct hydrogen-bond acceptor vector that differs from the 5-one's ketone presentation [1][2]. Leyan reports LogP = 1.0667 and TPSA = 29.1 Ų for the 7-one from alternate computational methodology, underscoring the sensitivity of property prediction to the specific algorithm used .
| Evidence Dimension | Carbonyl position relative to ring nitrogen—determines lactam vs. isolated ketone pharmacophore |
|---|---|
| Target Compound Data | 6-Azaspiro[2.6]nonan-7-one: carbonyl at C7, adjacent to N6; SMILES C1CC2(CC2)CCNC1=O; XLogP3 = 0.9; TPSA = 29.1 Ų; LogP (Leyan) = 1.0667 |
| Comparator Or Baseline | 6-Azaspiro[2.6]nonan-5-one: carbonyl at C5, separated from N6; SMILES C1CC2(CC2)CC(=O)NC1; XLogP3 = 0.9; TPSA = 29.1 Ų |
| Quantified Difference | Identical XLogP3 and TPSA; LogP difference Δ = +0.17 (Leyan method vs. XLogP3 for 5-one); qualitative difference in hydrogen-bond geometry (lactam N–H donor present in both; C=O acceptor vector differs relative to spiro center) |
| Conditions | PubChem computed properties (PubChem release 2021.05.07, XLogP3 3.0); Leyan LogP derived from proprietary algorithm |
Why This Matters
Procurement of the correct regioisomer is essential because lactam vs. isolated ketone connectivity alters target engagement geometry; ordering the 5-one in error would introduce a different pharmacophore into a SAR or lead-optimization campaign.
- [1] PubChem CID 69937873, 6-Azaspiro[2.6]nonan-7-one, Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/69937873 View Source
- [2] PubChem CID 117273400, 6-Azaspiro[2.6]nonan-5-one, Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/117273400 View Source
